molecular formula C19H17N3O3 B8689160 2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol

2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol

Cat. No.: B8689160
M. Wt: 335.4 g/mol
InChI Key: MSLOSENVKADKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]quinolin-8-ol

InChI

InChI=1S/C19H17N3O3/c1-24-9-10-25-14-7-8-22-16(12-20-18(22)11-14)15-6-5-13-3-2-4-17(23)19(13)21-15/h2-8,11-12,23H,9-10H2,1H3

InChI Key

MSLOSENVKADKAG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=NC=C(N2C=C1)C3=NC4=C(C=CC=C4O)C=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(E)-8-(tert-butyldimethylsilyloxy)-2-(2-methoxyvinyl)quinoline (1.90 g, 6.02 mmol) was dissolved in a solution of THF (20 mL) and water (3 mL). N-bromosuccinimide (1.13, 6.32 mmol) was added to the reaction mixture. After the reaction was judged to be complete (monitored by MS), 4-(2-methoxyethoxy)pyridin-2-amine 1.01 g, 6.02 mmol) was added. The reaction was then heated to reflux for 5 hours and then cooled to ambient temperature. To the reaction mixture was added 10 ml of 1.0 M tetrabutylammonium fluoride in THF. The reaction mixture was stirred at ambient temperature for 1 hour and then diluted with water. The mixture was extracted with 1:4 isopropyl acetate:dichloromethane. The combined organic phase was dried (sodium sulfate), filtered and condensed under reduced pressures. The residue was purified by flash chromatography, eluting with gradient from 100% EtOAc to 10% MeOH (w/6% NH4OH)/EtOAc to obtain 700 mg of the desired product as a red solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6.32 mmol
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

8-(Benzyloxy)-2-(7-(2-methoxyethoxy)-imidazo[1,2-a]pyridin-3-yl)quinoline (5.00 g, 11.8 mmol) was slurried in MeOH (118 ml). Ammonium formate (7.41 g, 117 mmol) and Pd(OH)2/C (0.82 g, 0.59 mmol) were added, and the reaction was heated at reflux for 2 hours. The reaction mixture was cooled to 20° C. and formic acid was added to the slurry until solids went into solution. The resulting mixture was filtered and washed with 100 ml 10% formic acid in methanol. The filtrate was concentrated to an oil. To the oil was added an excess of NH3 in methanol and resulting the solids were concentrated to dryness. Water was added and solids were allowed to stir for 1 hour (pH was 6.5-7.0 by pH paper). The solids were collected by filtration and then taken up in toluene and concentrated to dryness. The solids were dried under vacuum for 12 hours to obtain 3.8 g (96% yield) of the desired product.
Name
8-(Benzyloxy)-2-(7-(2-methoxyethoxy)-imidazo[1,2-a]pyridin-3-yl)quinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
118 mL
Type
solvent
Reaction Step Four
Yield
96%

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